![molecular formula C21H28N4O2 B5572086 2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)
2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one
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Description
Synthesis AnalysisThe synthesis of diazaspirocycles, including structures similar to the specified compound, involves multi-component reactions (MCRs) that allow for the efficient construction of these complex molecules. For instance, the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives showcases the utility of MCRs in creating diazaspirocycles with various functional groups (Li et al., 2014). These methodologies provide a foundation for the synthesis of specific compounds like "2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one."
Molecular Structure AnalysisDiazaspirocycles often feature intricate molecular structures that contribute to their physical and chemical properties. For example, the study of the crystal structure, thermodynamic properties, and Density Functional Theory (DFT) studies of related diazaspirocycles reveal their complex nature and the interactions within their molecular framework (Zeng, Wang, & Zhang, 2021). These analyses are crucial for understanding the structural attributes of "2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one."
Chemical Reactions and Properties
Diazaspirocycles participate in a range of chemical reactions, highlighting their reactivity and functional versatility. The annulation of primary amines to diazaspirocycles, utilizing specific catalysts and conditions, demonstrates the synthetic accessibility of these compounds and their potential for further chemical transformations (Macleod et al., 2006).
Physical Properties Analysis
The physical properties of diazaspirocycles, such as solubility, melting point, and crystal structure, are influenced by their molecular composition and structure. For instance, the study of a 1,5-dioxaspiro derivative coupled with a benzimidazole moiety provides insight into how different substituents affect these properties, including the formation of a 2D-net framework through hydrogen bonding (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of diazaspirocycles, such as reactivity towards nucleophiles or electrophiles, can be complex and varied. Studies on the synthesis and reactivity of diazaspirocycles highlight the influence of the spirocyclic structure on their chemical behavior, offering insights into potential applications and further chemical modifications (Li et al., 2014).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of diazaspiro compounds, including 2,8-diazaspiro[5.5]undecan-3-one derivatives, often involves innovative methodologies for constructing complex molecular frameworks. For example, the microwave-assisted solid-phase synthesis technique has been applied to create piperazines and diazaspirocycles, highlighting the efficiency of using resin-bound bismesylates in synthesizing such structures without catalysts under mildly acidic conditions (Macleod et al., 2006). This approach underscores the chemical versatility and the potential for modification inherent in diazaspiro compounds, suggesting their adaptability for various scientific applications.
Biological Activities
Compounds structurally related to 2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one have demonstrated significant biological activities, particularly in the realm of antimicrobial and antihypertensive effects. A notable study involves the synthesis of benzimidazole–oxadiazole hybrid molecules, exhibiting potent antimicrobial and anti-tubercular activities against the Mycobacterium tuberculosis H37Rv strain, with minimal cytotoxicity toward normal cell lines (Shruthi et al., 2016). These findings suggest the potential of 2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one and its analogs in developing new antimicrobial agents.
Potential Therapeutic Applications
The pharmacological evaluation of certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has shown predominant activity through peripheral alpha 1-adrenoceptor blockade, indicating their use as antihypertensive agents (Clark et al., 1983). This illustrates the potential therapeutic applications of these compounds in treating hypertension and related cardiovascular disorders.
properties
IUPAC Name |
2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-2-18-22-19(27-23-18)14-24-12-6-10-21(15-24)11-9-20(26)25(16-21)13-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQBQMBNOLZHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2CCCC3(C2)CCC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |
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